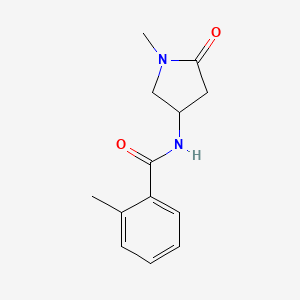

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Description

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzene ring and a pyrrolidone-based N-substituent. The compound’s structure includes a 2-methylbenzamide core linked to a 1-methyl-5-oxopyrrolidin-3-yl group, a five-membered lactam ring with a ketone moiety.

Properties

IUPAC Name |

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-5-3-4-6-11(9)13(17)14-10-7-12(16)15(2)8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNPOIBWHCJCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid derivatives with amine derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized compounds can vary, with some reactions achieving yields between 40-72% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring and benzamide core allow it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antioxidant or antibacterial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogs include:

Medicinal Chemistry

The pyrrolidone moiety is common in bioactive molecules (e.g., antiviral agents). For instance, compound 20 in uses a benzamide-azetidine-thiophene scaffold to inhibit SARS-CoV-2 PLpro . The target compound’s lactam ring may similarly engage protease active sites via hydrogen bonding, though empirical validation is needed.

Agrochemical Potential

Benzamides like mepronil and patent-derived compounds () demonstrate pesticidal activity . The target compound’s methyl-pyrrolidone group may disrupt pest-specific enzymes or receptors, but its efficacy depends on substituent orientation and metabolic stability.

Limitations and Knowledge Gaps

- No direct data on the compound’s toxicity, stability, or synthesis yields exist in the reviewed literature.

- Its comparison to analogs is inferential; experimental studies (e.g., crystallography via SHELX or biological assays) are required to confirm properties.

Biological Activity

2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound of significant interest due to its unique structural features, which include a benzamide moiety and a pyrrolidinone ring. The presence of a methyl group at the 2-position of the benzene ring and a 1-methyl-5-oxopyrrolidin-3-yl group as the amine substituent suggests potential biological activities, particularly in pharmaceutical applications targeting neurological disorders and metabolic diseases.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzamide Moiety | Contains an amide group attached to a benzene ring. |

| Pyrrolidinone Ring | A five-membered ring with a nitrogen atom, contributing to the compound's reactivity and biological properties. |

| Methyl Substituents | The methyl groups may enhance lipophilicity, influencing absorption and distribution in biological systems. |

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide exhibit promising anticancer activity. For instance, several 5-oxopyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly, indicating their potential as anticancer agents .

Case Study:

A study evaluated the anticancer activity of various derivatives against A549 cells using an MTT assay. The results showed that certain structural modifications enhanced cytotoxicity while minimizing effects on non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research has explored its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Compounds derived from the pyrrolidinone structure often exhibit selective toxicity towards pathogenic bacteria while sparing non-pathogenic flora .

Data Table: Antimicrobial Activity Against Resistant Strains

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide | Staphylococcus aureus (MRSA) | 10 µg/mL |

| Derivative A | Klebsiella pneumoniae | 15 µg/mL |

| Derivative B | Escherichia coli | 20 µg/mL |

The mechanism by which 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition: The compound could inhibit specific enzymes or receptors involved in cancer cell proliferation or bacterial growth.

- Apoptosis Induction: Studies suggest that certain derivatives facilitate apoptosis in cancer cells, potentially through mitochondrial pathways.

- Targeting Membrane Integrity: Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.